molecular formula C18H18N2OS B2920109 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone CAS No. 2219379-21-0

1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone

Cat. No.: B2920109
CAS No.: 2219379-21-0
M. Wt: 310.42
InChI Key: SUCXUPMFLYNCEN-UHFFFAOYSA-N
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Description

1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone is a complex organic compound belonging to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a diphenyl-substituted pyrazoline ring and a methylsulfanyl group, making it a unique and valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone typically involves the reaction of an α,β-unsaturated ketone with hydrazine derivatives under specific conditions. One common method is the reaction of 3,5-diphenyl-1,3-dihydropyrazol-2-yl with methylsulfanylacetone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazolines.

Scientific Research Applications

1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound has shown potential as a bioactive molecule, exhibiting various biological activities such as antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of neurological disorders.

  • Industry: The compound is used in the development of new materials, such as polymers and pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone is similar to other pyrazoline derivatives, such as 3,5-diphenyl-1,3-dihydropyrazol-2-ylmethanone and 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. its unique structural features, such as the presence of the methylsulfanyl group, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-22-13-18(21)20-17(15-10-6-3-7-11-15)12-16(19-20)14-8-4-2-5-9-14/h2-12,17,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXUPMFLYNCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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